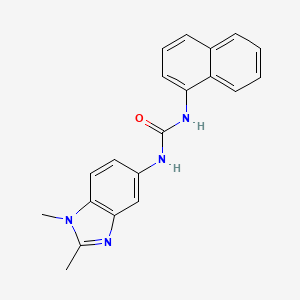![molecular formula C15H21ClN2O3S B5731260 2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)
2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide, also known as D-Cycloserine (DCS), is a synthetic antibiotic that has been used to treat various bacterial infections. However, it has gained attention in recent years due to its potential applications in neuroscience research. DCS is a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
DCS acts as a partial agonist of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. By binding to the receptor, DCS can enhance the effects of glutamate, the primary excitatory neurotransmitter in the brain. This can lead to increased synaptic plasticity and improved learning and memory processes.
Biochemical and Physiological Effects:
DCS has been shown to have various biochemical and physiological effects in the brain. It can increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. Additionally, DCS can modulate the activity of various signaling pathways involved in synaptic plasticity and learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DCS in lab experiments is its ability to enhance the effects of glutamate, which can lead to improved learning and memory processes. Additionally, DCS has been shown to have a relatively favorable safety profile and is well-tolerated in humans. However, one limitation of using DCS is its potential to have off-target effects on other neurotransmitter systems, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on DCS. One area of interest is its potential to enhance cognitive function in healthy individuals and in patients with cognitive impairments. Additionally, DCS may have applications in the treatment of other neuropsychiatric disorders, such as depression and schizophrenia. Further research is needed to fully understand the mechanisms of action of DCS and its potential applications in the field of neuroscience.
Métodos De Síntesis
DCS can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with cyclohexylamine, followed by the addition of dimethylamine and sulfonyl chloride. The final product is obtained through recrystallization and purification steps.
Aplicaciones Científicas De Investigación
DCS has been extensively studied for its potential applications in cognitive and behavioral therapies. It has been shown to enhance the effects of exposure therapy in patients with anxiety disorders, as well as improve social cognition and functioning in individuals with autism spectrum disorder. Additionally, DCS has been investigated for its potential to enhance cognitive function in healthy individuals and in patients with cognitive impairments.
Propiedades
IUPAC Name |
2-chloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-18(2)22(20,21)12-8-9-14(16)13(10-12)15(19)17-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRLFIXZSVTUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)
![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)



![N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)
![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)


![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)

![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)